Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate
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Overview
Description
Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a chemical compound with significant importance in various fields of scientific research. This compound belongs to the pyrimidine family, which is known for its diverse biological and chemical properties. The presence of a chloro group, a methanesulfonyl group, and a carboxylate ester makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine derivative followed by sulfonylation and esterification. One common method includes the reaction of 5-chloropyrimidine-4-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted pyrimidines
- Sulfonic acids or sulfides
- Carboxylic acids
Scientific Research Applications
Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylate ester group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
5-Chloro-2-methanesulfonylpyrimidine: Lacks the ester group, making it less soluble.
Methyl 5-chloro-2-sulfamoylpyrimidine-4-carboxylate: Contains a sulfamoyl group instead of a methanesulfonyl group, which may alter its reactivity and biological activity.
Methyl 5-bromo-2-methanesulfonylpyrimidine-4-carboxylate: The bromo group can lead to different substitution patterns compared to the chloro group.
Uniqueness: Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
IUPAC Name |
methyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFWDOODMTJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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